![molecular formula C9H7BrN2O2 B1383199 methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate CAS No. 1352394-92-3](/img/structure/B1383199.png)

methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Descripción general

Descripción

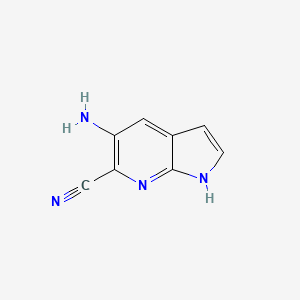

“Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a derivative of pyridine, which is a six-membered heterocyclic compound . Pyridine derivatives are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines, such as “this compound”, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular structure of “this compound” consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 255.068 Da . Other physical and chemical properties are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is involved in the synthesis of a variety of compounds. A noteworthy example is its use in creating pyrrolopyridine analogs, where it acts as a key component in the synthesis process. These analogs have shown antibacterial activity in vitro (Toja et al., 1986).

- Another application includes its role in the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, achieved using sodium borohydride reduction as a key step (Nechayev et al., 2013).

- Functionalization studies have been conducted on 1H-pyrrolo[2,3-b]pyridine to develop new compounds aimed at agrochemical and functional material applications. This includes introducing amino groups and creating podant-type compounds, demonstrating the versatility of the chemical structure (Minakata et al., 1992).

Applications in Medicinal Chemistry

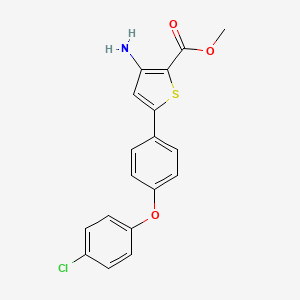

- This compound derivatives have been synthesized for potential applications in medicinal chemistry. For instance, novel methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates exhibited growth inhibitory activity on tumor cell lines, indicating their potential in cancer therapy (Queiroz et al., 2011).

- Additionally, nortopsentin analogues, synthesized from 1H-pyrrolo[2,3-b]pyridine derivatives, showed promising results in diffuse malignant peritoneal mesothelioma experimental models. These compounds acted as cyclin-dependent kinase 1 inhibitors and induced apoptosis in tumor cells (Carbone et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, also known as 4-Bromo-7-azaindole-6-carboxylic acid methyl ester, is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound has potent activities against FGFR1, 2, and 3 .

Biochemical Pathways

The activated FGFR triggers several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Análisis Bioquímico

Biochemical Properties

Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are crucial in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions are essential for its potential therapeutic applications, particularly in cancer treatment.

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits the proliferation of cancer cells, induces apoptosis, and reduces cell migration and invasion . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting FGFRs, the compound disrupts the signaling pathways that promote cell growth and survival, leading to reduced cancer cell viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, which is necessary for the activation of downstream signaling pathways. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cellular functions, although some cells may develop resistance over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects, including toxicity to normal tissues and organs. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall effects of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . Transporters and binding proteins may facilitate its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

This compound localizes to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function may be affected by post-translational modifications and interactions with other biomolecules. Targeting signals and binding motifs within the compound’s structure may direct it to specific organelles, where it exerts its biochemical effects.

Propiedades

IUPAC Name |

methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6(10)5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVFJIIREJEXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

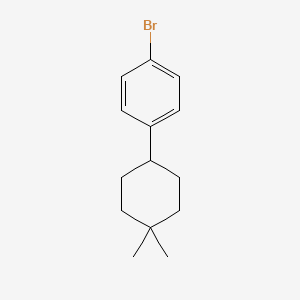

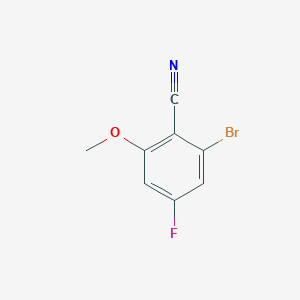

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1383122.png)

![tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1383134.png)

![{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B1383137.png)

![4-(2-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)thiazol-4-yl)-1-methylpyridin-1-ium chloride hydrochloride](/img/structure/B1383138.png)